

BRD4 Degrader AT1: A Comparative Analysis of Cross-Reactivity with BRD2 and BRD3

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A detailed guide for researchers on the selectivity of the PROTAC degrader AT1, with supporting experimental data and protocols.

The development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. Among these, AT1 has emerged as a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family member, BRD4. This guide provides a comprehensive comparison of AT1's activity on BRD4 versus the closely related proteins BRD2 and BRD3, presenting key experimental data, detailed protocols, and mechanistic insights relevant to researchers in drug discovery and chemical biology.

Introduction to AT1 and BET Proteins

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play crucial roles in the regulation of gene transcription.[1][2] Their involvement in various diseases, including cancer and inflammation, has made them attractive drug targets.[2][3] AT1 is a heterobifunctional PROTAC that works by inducing the selective degradation of BRD4.[4] It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to (+)-JQ1, a pan-BET inhibitor that binds to the bromodomains of BET proteins.[4][5] This dual binding brings BRD4 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7]

Comparative Degradation Activity of AT1



AT1 was specifically designed for enhanced selectivity for BRD4 over other BET family members. This was achieved by modifying its parent molecule, MZ1, with a shorter, less flexible linker.[5] This structural change is hypothesized to better discriminate between the bromodomains of BRD4, BRD2, and BRD3.[5]

Experimental data from proteome-wide mass spectrometry studies have confirmed the high selectivity of AT1. In HeLa cells treated with 1 μ M of AT1 for 24 hours, BRD4 was the only protein significantly depleted (to approximately 40% of its original level) out of 5,674 detected proteins.[4] Notably, there was negligible loss of BRD2 or BRD3 under these conditions.[4]

Parameter	BRD4	BRD2	BRD3	Cell Line	Reference
DC50	30-100 nM	Negligible Degradation	Negligible Degradation	HeLa	[4]
Dmax	>95%	Not Applicable	Not Applicable	HeLa	[4]
Proteome- wide Depletion (1µM, 24h)	~60%	Negligible	Negligible	HeLa	[4]

- DC50: The concentration of the degrader that results in a 50% reduction of the target protein level.
- Dmax: The maximum percentage of protein degradation achieved.

Biophysical Binding Data

The interaction of AT1 with BRD4 and the E3 ligase VHL has been characterized using biophysical methods, providing insight into the formation of the ternary complex required for degradation.



Parameter	Value	Target	Method	Reference
Binary Kd	45 nM	BRD4-BD2	ITC	[4]
Binary Kd	335 nM	VHL	ITC	[4]
Ternary Kd	47 nM	VHL (in the presence of BRD4-BD2)	ITC	[4]
Cooperativity (α)	7	VHL-AT1-BRD4- BD2	ITC	[4]
Ternary Complex t1/2	26 s	VHL-AT1-BRD4- BD2	SPR	[4]

- Kd: Dissociation constant, a measure of binding affinity.
- ITC: Isothermal Titration Calorimetry.
- SPR: Surface Plasmon Resonance.
- Cooperativity (α): A measure of how the binding of one component affects the binding of the other. An α value greater than 1 indicates positive cooperativity.

Comparison with Other BRD4 Degraders

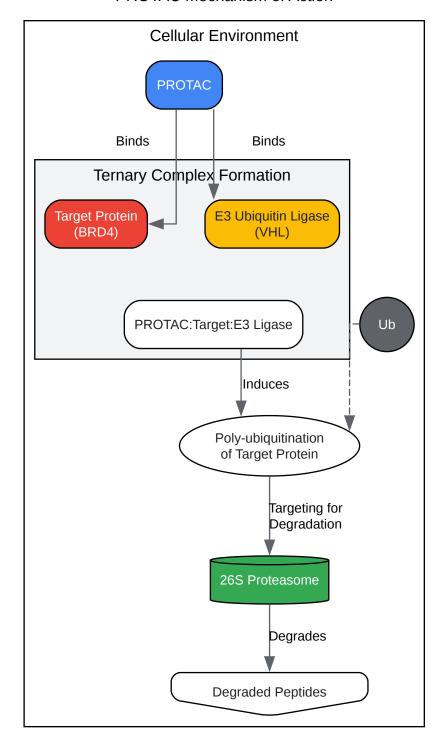
While AT1 demonstrates high selectivity for BRD4, other degraders have also been developed with varying selectivity profiles. For instance, dBET1 is a potent degrader of all BET proteins.[8] In contrast, degraders like ZXH-3-26 and GNE-0011 have also been reported to show selective degradation of BRD4.[9] Another example, PLX-3618, is a monovalent degrader that selectively degrades BRD4 by recruiting the DCAF11 E3 ligase.[8] The choice of degrader will depend on the specific research question, whether it is to probe the function of BRD4 selectively or to target the entire BET family.

Visualizing the Mechanism and Workflow

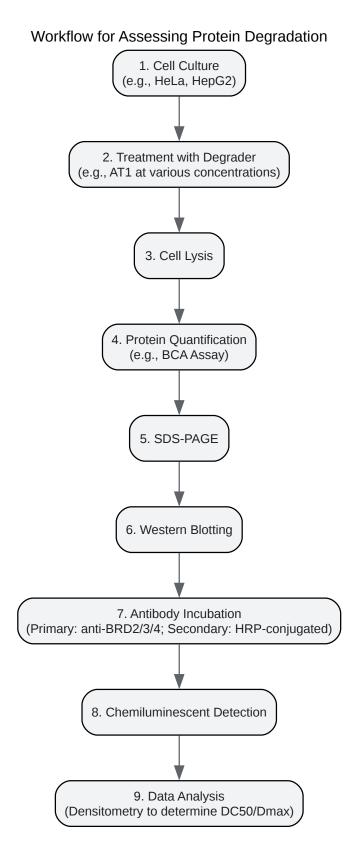
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing protein degradation.



PROTAC Mechanism of Action







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